(R)-Quizalofop Methyl

Overview

Description

(R)-Quizalofop methyl, commonly known as (R)-Quizalofop, is an active ingredient in several herbicides used to control grassy weeds in agricultural crops. It belongs to the chemical family of cyclohexanedione derivatives, which are commonly referred to as “aryloxyphenoxypropionates”. (R)-Quizalofop is a selective herbicide, meaning it only affects certain plant species, and has been used in a variety of agricultural settings, including wheat, barley, maize, sorghum and rice. In addition, (R)-Quizalofop has been used to control weeds in pastures, turf, and non-crop areas.

Scientific Research Applications

Biodegradation and Environmental Impact

(R)-Quizalofop methyl, as part of the quizalofop family, has been the subject of environmental and biodegradation studies. For instance, Methylobacterium populi YC-XJ1 was isolated for its ability to degrade quizalofop-p-ethyl, a close relative of this compound, highlighting microbial pathways for mitigating the herbicide's environmental impact. This strain can degrade 97% of quizalofop-p-ethyl within 72 hours under optimal conditions, showcasing a novel biodegradation pathway and identifying a specific esterase, QPEH1, involved in this process (Li X, Wang J, Wu W, et al., 2020).

Mechanisms of Herbicide Resistance

Research into quizalofop-p-ethyl resistance in weeds, such as Polypogon fugax, has revealed insights into the mechanisms behind herbicide resistance. Studies found that resistance is likely non-target-site based, involving glutathione S-transferases (GSTs), which also confers partial resistance to haloxyfop-R-methyl. This understanding aids in the development of strategies to combat weed resistance (Chen W, Wu L, Wang J, et al., 2020).

Herbicide Impact on Soil and Ecosystems

The chiral properties of quizalofop-ethyl and its metabolite quizalofop-acid have been studied for their environmental behavior, including degradation in soils and toxicity to earthworms. Such research indicates the importance of considering enantiomeric forms in environmental risk evaluations, as these forms may degrade differently and have varying levels of toxicity (Ma L, Liu H, Qu H, et al., 2016).

Agricultural and Horticultural Applications

Studies on the phytotoxicity of quizalofop-p-ethyl on different plants have helped to determine safe herbicides and concentrations for various crops, aiding in the development of more effective and selective weed control methods without harming valuable crops (Yin-yuan W, 2011).

Interactions with Other Herbicides

Research into the interactions between quizalofop-p-ethyl and other herbicides in resistant rice production has provided valuable information on managing herbicide resistance and optimizing weed control in crop production systems. This includes evaluating the synergistic, antagonistic, or neutral effects of quizalofop when mixed with ALS-inhibiting herbicides (Rustom SY, Webster E, Blouin D, et al., 2018).

Mechanism of Action

Target of Action

®-Quizalofop Methyl is a selective herbicide that primarily targets the enzyme Acetyl CoA Carboxylase (ACCase) in plants . ACCase plays a crucial role in fatty acid biosynthesis, which is essential for plant growth and development.

Mode of Action

The compound interacts with its target, ACCase, by inhibiting its activity This inhibition disrupts the normal biosynthesis of fatty acids, leading to a halt in plant growth and eventually plant death

Pharmacokinetics

As a herbicide, it is known to be absorbed by both the roots and foliage of plants and is then distributed throughout the plant system . The metabolism and excretion of ®-Quizalofop Methyl within the plant system are areas of ongoing research.

Action Environment

The action, efficacy, and stability of ®-Quizalofop Methyl can be influenced by various environmental factors. These can include the specific plant species (as ACCase can vary among species), soil composition, temperature, and rainfall. For example, certain soil compositions can affect the absorption of the compound by plant roots. Similarly, temperature and rainfall can influence the compound’s distribution within the plant and its eventual metabolism and excretion .

Biochemical Analysis

Biochemical Properties

®-Quizalofop Methyl plays a crucial role in biochemical reactions by targeting and inhibiting the enzyme acetyl-CoA carboxylase (ACCase). This enzyme is pivotal in the biosynthesis of fatty acids, which are essential components of cell membranes and energy storage molecules. By inhibiting ACCase, ®-Quizalofop Methyl disrupts the production of fatty acids, leading to the cessation of cell growth and ultimately causing plant death. The compound interacts specifically with the carboxyltransferase domain of ACCase, preventing the enzyme from catalyzing the carboxylation of acetyl-CoA to malonyl-CoA .

Cellular Effects

®-Quizalofop Methyl exerts significant effects on various types of cells and cellular processes. In plant cells, it disrupts the synthesis of fatty acids, which are critical for maintaining cell membrane integrity and function. This disruption leads to the inhibition of cell division and growth, resulting in the death of the targeted grass weeds. Additionally, ®-Quizalofop Methyl affects cell signaling pathways by interfering with the production of signaling molecules derived from fatty acids. This interference can alter gene expression and cellular metabolism, further contributing to the herbicidal activity of the compound .

Molecular Mechanism

The molecular mechanism of action of ®-Quizalofop Methyl involves the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme. The compound binds to the carboxyltransferase domain of ACCase, preventing the enzyme from catalyzing the conversion of acetyl-CoA to malonyl-CoA. This inhibition disrupts the fatty acid biosynthesis pathway, leading to a depletion of essential fatty acids required for cell membrane formation and energy storage. The binding interaction between ®-Quizalofop Methyl and ACCase is highly specific, ensuring that the herbicide selectively targets grass weeds while minimizing effects on non-target plants .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-Quizalofop Methyl have been observed to change over time. The compound exhibits high stability under standard storage conditions, maintaining its herbicidal activity for extended periods. Upon application, ®-Quizalofop Methyl undergoes degradation through hydrolysis and microbial activity, leading to the formation of less active metabolites. Long-term studies have shown that the herbicide can have persistent effects on cellular function, with treated plants exhibiting stunted growth and reduced biomass even after the initial application .

Dosage Effects in Animal Models

The effects of ®-Quizalofop Methyl vary with different dosages in animal models. At low doses, the compound is generally well-tolerated, with minimal toxic or adverse effects observed. At higher doses, ®-Quizalofop Methyl can cause toxicity, manifesting as liver and kidney damage, as well as disruptions in metabolic processes. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its herbicidal activity without causing significant harm to non-target organisms .

Metabolic Pathways

®-Quizalofop Methyl is involved in several metabolic pathways, primarily related to its degradation and detoxification. The compound is metabolized by cytochrome P450 enzymes, which catalyze the hydroxylation and subsequent conjugation of ®-Quizalofop Methyl with glutathione. This process facilitates the excretion of the herbicide and its metabolites from the plant cells. Additionally, ®-Quizalofop Methyl can affect metabolic flux by altering the levels of key metabolites involved in fatty acid biosynthesis and energy production .

Transport and Distribution

Within cells and tissues, ®-Quizalofop Methyl is transported and distributed through various mechanisms. The compound is absorbed by plant roots and leaves, after which it is translocated to the target sites via the phloem and xylem. Transporters and binding proteins, such as ATP-binding cassette (ABC) transporters, play a role in facilitating the movement of ®-Quizalofop Methyl across cellular membranes. The herbicide’s localization and accumulation in specific tissues are influenced by its chemical properties and interactions with cellular transport systems .

Subcellular Localization

The subcellular localization of ®-Quizalofop Methyl is primarily within the chloroplasts, where the acetyl-CoA carboxylase (ACCase) enzyme is located. The compound’s activity is dependent on its ability to reach and interact with ACCase within the chloroplasts. Targeting signals and post-translational modifications may direct ®-Quizalofop Methyl to specific compartments within the chloroplasts, ensuring its effective inhibition of fatty acid biosynthesis. This localization is crucial for the herbicide’s function and efficacy .

properties

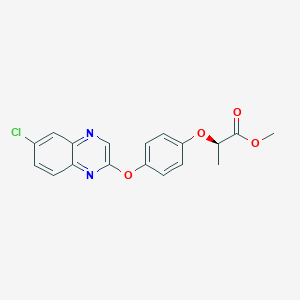

IUPAC Name |

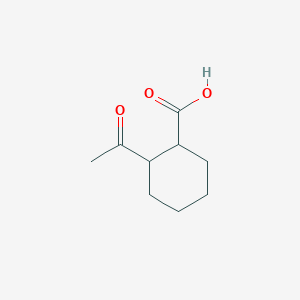

methyl (2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O4/c1-11(18(22)23-2)24-13-4-6-14(7-5-13)25-17-10-20-16-9-12(19)3-8-15(16)21-17/h3-11H,1-2H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHJGQYNECSZDY-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-2-hydroxy-,(S)-(9CI)](/img/structure/B133073.png)

![5-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B133074.png)

![15-benzyl-18-[(1E,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid](/img/structure/B133092.png)

![(2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1-formylindol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B133100.png)